molecular formula C26H27N3O2S B4141187 methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate

methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate

Cat. No. B4141187
M. Wt: 445.6 g/mol
InChI Key: AXIBPPSLVBQYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate, also known as MDL-100,907, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the serotonin 5-HT2A receptor, which is involved in various physiological processes, including mood regulation, perception, and cognition.

Mechanism of Action

Methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate acts as a selective antagonist of the serotonin 5-HT2A receptor. This receptor is a G protein-coupled receptor that is located on the surface of neurons in the brain. When serotonin binds to this receptor, it activates a signaling pathway that leads to various physiological responses. methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate blocks the binding of serotonin to the 5-HT2A receptor, which results in the inhibition of the downstream signaling pathway.
Biochemical and Physiological Effects:
methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce the activity of the mesolimbic dopaminergic system, which is involved in reward processing and motivation. It has also been shown to reduce the activity of the prefrontal cortex, which is involved in executive function and decision-making. In addition, methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate has been shown to reduce the activity of the hippocampus, which is involved in memory formation and spatial navigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate in lab experiments is its high selectivity for the serotonin 5-HT2A receptor. This allows researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation of using methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for the use of methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate in scientific research. One area of interest is the investigation of its potential therapeutic use in neurological and psychiatric disorders. Another area of interest is the development of more selective and longer-lasting antagonists of the serotonin 5-HT2A receptor. Finally, there is also interest in investigating the role of the 5-HT2A receptor in various physiological processes, such as learning and memory, and the potential use of methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate in these studies.
Conclusion:
In conclusion, methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly selective antagonist of the serotonin 5-HT2A receptor, which is involved in various physiological processes, including mood regulation, perception, and cognition. methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate has been used in research studies to investigate the role of the 5-HT2A receptor in various neurological and psychiatric disorders, and there are several future directions for its use in scientific research.

Scientific Research Applications

Methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate has been extensively studied for its potential use in scientific research. It is a highly selective antagonist of the serotonin 5-HT2A receptor, which is involved in various physiological processes, including mood regulation, perception, and cognition. This compound has been used in research studies to investigate the role of the 5-HT2A receptor in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.

properties

IUPAC Name

methyl 4-[(4-benzhydrylpiperazine-1-carbothioyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S/c1-31-25(30)22-12-14-23(15-13-22)27-26(32)29-18-16-28(17-19-29)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIBPPSLVBQYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[4-(diphenylmethyl)piperazinyl]thioxomethyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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